molecular formula C12H15Br2NO2S B350372 1-((2,5-Dibromophenyl)sulfonyl)-4-methylpiperidine CAS No. 398996-91-3

1-((2,5-Dibromophenyl)sulfonyl)-4-methylpiperidine

Cat. No.: B350372
CAS No.: 398996-91-3
M. Wt: 397.13g/mol
InChI Key: ZLLCBSCVKKRBAF-UHFFFAOYSA-N
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Description

1-((2,5-Dibromophenyl)sulfonyl)-4-methylpiperidine is a chemical compound characterized by the presence of a piperidine ring substituted with a sulfonyl group attached to a dibromophenyl moiety

Scientific Research Applications

1-((2,5-Dibromophenyl)sulfonyl)-4-methylpiperidine has several applications in scientific research, including:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action for similar compounds often involves the transfer of formally nucleophilic organic groups from boron to palladium, a process known as transmetalation .

Safety and Hazards

The safety data sheets of similar compounds like “2,3-Dibromo-3-phenylpropionic acid” and “1,2-Dibromo-1,2-diphenylethane” provide information on the potential hazards, precautionary measures, and first-aid measures .

Future Directions

Future research could focus on further developing the protodeboronation of pinacol boronic esters, as this is not well developed . Additionally, the Suzuki–Miyaura coupling reaction could be explored further, as it is a widely-used reaction in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((2,5-Dibromophenyl)sulfonyl)-4-methylpiperidine typically involves the reaction of 2,5-dibromobenzenesulfonyl chloride with 4-methylpiperidine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-((2,5-Dibromophenyl)sulfonyl)-4-methylpiperidine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The sulfonyl group can participate in redox reactions, altering the oxidation state of the sulfur atom.

    Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed: The major products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.

Comparison with Similar Compounds

  • 1-((2,4-Dibromophenyl)sulfonyl)-4-methylpiperidine
  • 1-((2,5-Dichlorophenyl)sulfonyl)-4-methylpiperidine
  • 1-((2,5-Difluorophenyl)sulfonyl)-4-methylpiperidine

Comparison: 1-((2,5-Dibromophenyl)sulfonyl)-4-methylpiperidine is unique due to the presence of bromine atoms, which can influence its reactivity and interactions with biological targets. Compared to its chlorinated or fluorinated analogs, the dibromo compound may exhibit different physicochemical properties and biological activities, making it a valuable compound for specific applications.

Properties

IUPAC Name

1-(2,5-dibromophenyl)sulfonyl-4-methylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15Br2NO2S/c1-9-4-6-15(7-5-9)18(16,17)12-8-10(13)2-3-11(12)14/h2-3,8-9H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLLCBSCVKKRBAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Br2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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